N~3~-Benzyl-N-hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide
Description
N³-Benzyl-N-hydroxy-N³-(2-phenylethyl)-beta-alaninamide is a synthetic β-alaninamide derivative featuring dual N-substituents: a benzyl group and a 2-phenylethyl moiety. Its molecular formula is C₃₂H₂₈ClFN₄O (MW: 539.05 g/mol), with a highly lipophilic profile (logP: 8.05) and moderate polar surface area (45.358 Ų) .
Properties
CAS No. |
919997-28-7 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-[benzyl(2-phenylethyl)amino]-N-hydroxypropanamide |
InChI |
InChI=1S/C18H22N2O2/c21-18(19-22)12-14-20(15-17-9-5-2-6-10-17)13-11-16-7-3-1-4-8-16/h1-10,22H,11-15H2,(H,19,21) |
InChI Key |
VHIBGRHGQOOEKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCC(=O)NO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
N~3~-Benzyl-N-hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : 262.32 g/mol
The compound features a benzyl group, a hydroxyl group, and a beta-alanine moiety, which contribute to its biological properties.
The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as:
- Antiviral Activity : The compound has been explored for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial in the treatment of viral infections like HIV. Studies have shown that compounds with similar structures can effectively inhibit reverse transcriptase activity, leading to decreased viral replication .
- Antimicrobial Properties : Analogous compounds have demonstrated significant antimicrobial effects. Investigations into related structures suggest that modifications in the hydroxyl and amine groups can enhance their efficacy against bacterial strains .
Antiviral Activity
Research has highlighted the effectiveness of this compound in inhibiting HIV replication. In vitro studies indicate that it exhibits potent activity against various strains of HIV, with mechanisms involving binding to the reverse transcriptase enzyme, disrupting viral RNA conversion to DNA .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. In studies involving bacterial cultures, this compound demonstrated significant inhibition of growth in several pathogenic bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Studies and Research Findings
- Study on Antiviral Efficacy : A study conducted by Benjahad et al. utilized pharmacophore modeling to identify potential NNRTIs. This compound was highlighted for its promising binding affinity and inhibitory action against HIV reverse transcriptase .
- Antimicrobial Screening : A review on substituted thiobenzanilides indicated that compounds structurally similar to this compound exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The study emphasized the importance of hydroxyl substitutions in enhancing bioactivity .
Data Tables
| Biological Activity | Efficacy | Mechanism |
|---|---|---|
| Antiviral | High | NNRTI |
| Antimicrobial | Moderate | Bacterial Inhibition |
| Compound | Target | Activity Level |
|---|---|---|
| This compound | HIV Reverse Transcriptase | Potent |
| Similar Compounds | Various Bacterial Strains | Significant |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Analogues
(i) N-Benzyl-N³-(2-phenylethyl) Derivatives
- V027-5273: A quinazoline-containing analogue (C₃₂H₂₈ClFN₄O) with a 7-chloro-2-(4-fluorophenyl)quinazolin-4-yl group.
- E570-2261/E570-2264 : Sulfonyl-linked derivatives (e.g., C₂₂H₂₇N₃O₄S, MW: 429.54 g/mol). The sulfonamide group increases polarity (lower logP ~5–6 estimated) but reduces lipophilicity, affecting membrane permeability .
(ii) Phenylethyl-Substituted Chromones
- 2-(2-Phenylethyl)chromones : Isolated from Aquilaria sinensis, these compounds (e.g., 5,8-dihydroxy-2-(2-phenylethyl)chromone) replace the β-alaninamide backbone with a chromone core. This structural shift confers antioxidant properties but eliminates amide-mediated hydrogen bonding .
(iii) Simple Amides
Physicochemical Properties
| Compound | MW (g/mol) | logP | Polar Surface Area (Ų) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 539.05 | 8.05 | 45.358 | Benzyl, phenylethyl, hydroxy |
| V027-5273 (Quinazolinyl) | 539.05 | ~7.5* | ~60* | Quinazoline, chloro, fluoro |
| E570-2261 (Sulfonamide) | 429.54 | ~5.5* | ~90* | Sulfonyl, acetylindole |
| 2-Phenylethylchromone (1) | 298.32 | ~3.2* | ~70* | Chromone, dihydroxy |
*Estimated based on substituent contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
